Monobutyl Itaconate

Description

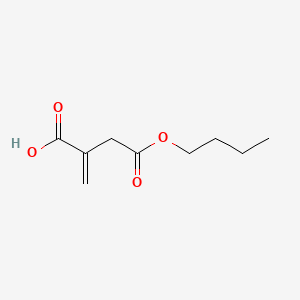

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAAYFMMXYRORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949942 | |

| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27216-48-4, 6439-57-2 | |

| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monobutyl Itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Monobutyl Itaconate

Esterification Reactions for Monobutyl Itaconate Synthesis

The core of this compound production lies in the direct esterification of itaconic acid. This reaction involves the combination of itaconic acid with n-butyl alcohol, leading to the formation of the monoester. capes.gov.br The selective esterification of the non-conjugated carboxyl group in itaconic acid is a key challenge that requires careful selection of catalysts and reaction conditions. researchgate.net

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial in directing the esterification towards high yields of this compound while minimizing the formation of the diester byproduct. Both homogeneous and heterogeneous catalysts have been explored for this purpose.

Homogeneous catalysts, such as mineral acids and organic acids, have been traditionally used for esterification reactions. While effective in promoting the reaction, they often lead to challenges in separation from the product mixture, which can result in complex and costly purification processes. capes.gov.br For instance, the use of freshly distilled acetyl chloride as a catalyst results in complicated purification steps. capes.gov.br Other examples of homogeneous catalysts that have been investigated include Lewis acids like NiCl2·6H2O and SmCl3. researchgate.net

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation and potential for reuse. researchgate.net This aligns with the principles of green chemistry by simplifying downstream processing and reducing waste. researchgate.net Among the various solid acid catalysts, hierarchical porous zeolites have emerged as particularly promising materials for the selective synthesis of this compound. capes.gov.brscilit.com

Hierarchical porous zeolites, such as ZSM-5, possess a unique structure containing both micropores and mesopores. capes.gov.br This dual porosity is advantageous for the esterification of itaconic acid. The micropores provide the acidic sites necessary for catalysis, while the interconnected mesoporous network facilitates the diffusion of the bulky reactant and product molecules, thereby reducing the likelihood of the secondary esterification that leads to the formation of dibutyl itaconate. capes.gov.br

Recent research has explored the use of various heterogeneous catalysts. One study developed a novel bimetallic catalyst, 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF, which demonstrated superior catalytic activity and selectivity in the synthesis of this compound. rsc.org This catalyst, a cesium and rubidium salt of dodecatungstophosphoric acid supported on mesostructured cellular foam (MCF), proved to be robust, water-tolerant, and reusable. rsc.org

Another approach has utilized zeolite-based hierarchical porous materials, specifically hierarchical mesoporous zeolites (HMZ) and hierarchical nanozeolite assembly (HNZ) with a ZSM-5 framework. capes.gov.br These catalysts exhibited high activity and exceptional selectivity towards this compound, which was attributed to the reduced diffusion limitations within their porous structures. capes.gov.br

A comprehensive understanding of the catalyst's physical and chemical properties is essential for optimizing its performance. Several characterization techniques are employed to analyze heterogeneous catalysts like hierarchical porous zeolites. sbcat.org

X-Ray Diffraction (XRD): This technique is used to determine the crystalline structure and phase purity of the zeolite framework. researchgate.netdntb.gov.ua

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the catalyst's surface morphology and particle size. researchgate.netdntb.gov.ua

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is used to determine the elemental composition of the catalyst. dntb.gov.ua

Nitrogen Adsorption-Desorption (Gas Sorption): This method is crucial for determining the surface area (often using the BET method), pore volume, and pore size distribution of the catalyst, which are critical parameters for understanding its porous nature. researchgate.netsbcat.org

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the catalyst surface and to study the nature of the acid sites. researchgate.netrsc.org

Temperature-Programmed Desorption of Ammonia (NH3-TPD): This technique is specifically used to quantify the total number of acid sites and their strength distribution, which is vital for acid-catalyzed reactions like esterification. researchgate.netsbcat.org

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging than SEM, allowing for detailed visualization of the catalyst's internal structure and the dispersion of active species. rsc.org

The performance of a catalyst is evaluated based on its activity and selectivity. In the synthesis of this compound, high activity translates to a faster conversion of itaconic acid, while high selectivity means a greater proportion of the desired this compound is formed compared to the diester and other byproducts.

For instance, hierarchical mesoporous zeolites (HMZ) and hierarchical nanozeolite assembly (HNZ) have demonstrated extraordinarily high selectivity for this compound. capes.gov.br This is attributed to the unique porous structure that hinders the further esterification of the monoester into the diester. capes.gov.br Similarly, the 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst also showed superior catalytic activity and selectivity compared to other monometallic and bimetallic salts of dodecatungstophosphoric acid. rsc.org

Below is a table summarizing the performance of different heterogeneous catalysts in the synthesis of this compound.

| Catalyst | Conversion of Itaconic Acid (%) | Selectivity for this compound (%) | Reference |

| Hierarchical Mesoporous Zeolite (HMZ) | High | Extraordinarily High | capes.gov.br |

| Hierarchical Nanozeolite Assembly (HNZ) | High | Extraordinarily High | capes.gov.br |

| 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF | High | High | rsc.org |

A key advantage of heterogeneous catalysts is their potential for reuse, which significantly improves the economic and environmental sustainability of a chemical process. rsc.org The robustness of a catalyst refers to its ability to maintain its structural and catalytic integrity over multiple reaction cycles.

The 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst was found to be reusable without a significant loss of activity. rsc.org Likewise, both hierarchical mesoporous zeolites (HMZ) and hierarchical nanozeolite assembly (HNZ) demonstrated good reusability in the selective esterification of itaconic acid. capes.gov.br The stability of these catalysts under reaction conditions is a critical factor for their practical application in industrial settings.

Heterogeneous Catalysis (e.g., Hierarchical Porous Zeolites)

Reaction Kinetics and Mechanisms of this compound Formation

The synthesis of this compound through the esterification of itaconic acid with n-butanol is a process governed by specific reaction kinetics and mechanisms. Understanding these factors is crucial for optimizing the production of this valuable monomer. Research has shown that the esterification reaction to form this compound often follows pseudo-second-order kinetics and can be described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism. rsc.org

The esterification of itaconic acid to this compound has been demonstrated to adhere to a pseudo-second-order kinetic model. rsc.org This model suggests that the rate-limiting step of the reaction is the surface reaction, involving chemisorption where physicochemical interactions occur between the reactants and the catalyst. researchgate.net The pseudo-second-order model is often used to describe adsorption kinetics and has been successfully applied to various chemical reactions. researchgate.netej-chem.org In the context of this compound synthesis, this kinetic model implies that the rate of reaction is dependent on the concentrations of both itaconic acid and n-butanol. uomus.edu.iq

A study utilizing a reusable 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst system found that the reaction follows pseudo-second-order kinetics. rsc.org The viability of this model was confirmed at different temperatures, allowing for the determination of rate constant values from the slopes of the resulting linear plots. researchgate.net

For the synthesis of this compound, a dual-site LHHW mechanism has been proposed. researchgate.net This suggests that both itaconic acid and n-butanol adsorb onto different active sites on the catalyst surface before reacting. The subsequent surface reaction between the adsorbed species leads to the formation of this compound, which then desorbs from the surface. uomus.edu.iqnih.gov The development of a kinetic model based on the LHHW mechanism allows for a more accurate representation of the surface phenomena occurring during the catalytic process. researchgate.net

The activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. In the synthesis of this compound, the activation energy has been determined through experimental studies. For the esterification of itaconic acid catalyzed by 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF, the activation energy was found to be 7.85 kcal/mol. researchgate.net This value is lower than that of a competing self-etherification reaction (13.58 kcal/mol), indicating that the esterification to form this compound is the more favorable pathway. researchgate.net The determination of activation energy is essential for understanding the temperature dependence of the reaction rate and for optimizing the synthesis conditions. nih.gov

Optimization of Synthesis Parameters for this compound

The efficient synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that significantly influence the reaction rate, conversion, and product selectivity include temperature and reaction time. mdpi.comgoogle.com

Temperature plays a pivotal role in the esterification of itaconic acid to produce this compound. google.com Generally, increasing the reaction temperature accelerates the reaction rate. google.com However, there is an optimal temperature range that must be considered to avoid undesirable side reactions. For the synthesis of itaconic acid esters, reaction temperatures are typically maintained between 60°C and 160°C, with a preferred range of 90°C to 140°C. google.com

One of the primary concerns at higher temperatures is the isomerization of itaconic acid into less reactive compounds like mesaconic and citraconic acids. researchgate.net A temperature of 150°C is often considered a limit, as it significantly increases the likelihood of these isomerization reactions, which can negatively impact the properties of the final polymer. mdpi.comresearchgate.net Therefore, careful control of the reaction temperature is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

Table 1: Effect of Temperature on this compound Synthesis

| Temperature (°C) | Observation | Reference |

|---|---|---|

| 75 - 175 | General range for esterification of itaconic acid. | google.com |

| 90 - 140 | Preferred temperature range for the synthesis of dialkyl itaconates. | google.com |

The duration of the reaction is another critical parameter that affects the conversion of itaconic acid and the yield of this compound. The optimal reaction time is influenced by other factors such as the ratio of reactants, reaction temperature, and the amount of catalyst used. google.com

In a patented method for preparing beta-itaconic acid n-butyl monoester, the reaction mixture was heated under total reflux for 5 hours. google.com Another study on the synthesis of dialkyl itaconates suggests a typical reaction time of 4 to 12 hours. google.com For the synthesis of poly(1,4-butanediol itaconate), an optimized reaction time of 4 hours was determined using a Box-Behnken design. mdpi.com Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may not significantly increase the yield and could promote the formation of diesters or other byproducts. google.com For instance, in one procedure, allowing the reaction to proceed until the acidity leveled off resulted in a product with a high this compound content. google.com

Table 2: Reported Reaction Times for Itaconate Ester Synthesis

| Reaction Time (hours) | Synthesis | Reference |

|---|---|---|

| 4 | Poly(1,4-butanediol itaconate) | mdpi.com |

| 5 | This compound | google.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Itaconic Acid |

| n-Butanol |

| Mesaconic Acid |

| Citraconic Acid |

| Poly(1,4-butanediol itaconate) |

Catalyst Concentration/Amount

The concentration of the catalyst is a pivotal factor in the esterification of itaconic acid. The choice of catalyst and its amount can significantly influence reaction rates and product distribution.

Research Findings: In the selective synthesis of this compound (MIB), a heterogeneous catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF, demonstrated high activity and selectivity. rsc.orgresearchgate.net The optimal catalyst loading was identified as 0.05 g/mL of the total liquid volume of the reaction mixture. researchgate.net This particular catalyst system is noted for being water-tolerant, robust, and reusable, which aligns with principles of green chemistry. rsc.orgresearchgate.net

Studies comparing different types of catalysts have shown that ion exchange resins can be particularly effective. In one comparison, a resin catalyst achieved a product yield of 85.7%, outperforming p-toluenesulfonic acid and phosphoric acid. researchgate.net For the synthesis of the related diester, dibutyl itaconate, a catalyst concentration of 10% by weight has been used in studies with hierarchical zeolite catalysts. researchgate.net In traditional esterification using sulfuric acid, the amount can range from 4% to 8%. google.com A patent for preparing monoesters of itaconic acid describes using sodium bisulfate at a concentration of 2% based on the weight of itaconic acid. google.com

| Catalyst | Yield |

|---|---|

| None | 41.5% |

| Resin | 85.7% |

| p-toluenesulfonic acid | 80.3% |

| w(H₃PO₄)=85% | 78.1% |

Pressure Considerations

Pressure is another important variable in the synthesis of itaconate esters. The reaction can be conducted under various pressure conditions, from vacuum to elevated pressures, to achieve different objectives.

Research Findings: In many synthetic procedures, a vacuum is applied during the purification step. For instance, after the initial reaction, the pressure can be reduced to 10 mm Hg to facilitate the removal of excess n-butanol and water formed during esterification. google.com Purification of this compound can also be achieved through distillation at reduced pressure. google.com

Conversely, conducting the esterification reaction under elevated pressure can increase the reaction rate. researchgate.netgoogle.com For the synthesis of dialkyl itaconates using low-carbon alcohols, increasing the reaction temperature necessitates a corresponding increase in pressure to boost the reaction rate. google.com However, high temperatures and pressures in the presence of a strong acid catalyst can also promote undesirable polymerization side reactions. google.com One study on dimethyl itaconate synthesis identified an optimal reaction pressure of 163 kPa, which was found to accelerate the reaction rate. researchgate.net Itaconic acid-based poly(ester amide) resins have been synthesized by reducing the pressure to approximately 0.025 atm during the later stages of polymerization to drive the reaction to completion. nih.govacs.org

Monomer Ratios

The molar ratio of itaconic acid to n-butanol is a critical parameter for maximizing the yield of this compound while minimizing the formation of the diester by-product, dibutyl itaconate.

Research Findings: To favor monoester formation, an excess of the alcohol is generally not as large as in diester synthesis. A patented method for producing this compound with high purity (97.0%) employed a molar ratio of 1.0 mole of itaconic acid to 1.5 moles of n-butyl alcohol. google.com Using less than one mole of alcohol per mole of acid can result in reduced yields of the desired monoester. google.com

Increasing the alcohol excess is a common strategy to drive the esterification reaction forward. However, a very large excess of alcohol can reduce the concentration of the carboxylic acid reactant, leading to a decrease in the reaction rate. google.com Research into the synthesis of dimethyl itaconate under pressure has explored various acid-to-alcohol ratios, with findings indicating that an optimal ratio can significantly enhance product yield. researchgate.net

| Acid : Alcohol Ratio | Yield |

|---|---|

| 1 : 3 | 70.2% |

| 1 : 5 | 77.0% |

| 1 : 8 | 83.2% |

| 1 : 10 | 87.5% |

| 1 : 12 | 87.1% |

Alternative Synthetic Pathways for this compound and Related Monoesters

Beyond the direct acid-catalyzed esterification of itaconic acid with n-butanol, alternative pathways exist that offer advantages in selectivity and reaction conditions. These methods often involve different starting materials or catalytic systems.

Research Findings: One established alternative is to start with itaconic anhydride (B1165640) instead of itaconic acid. The monoester can be prepared by warming equimolar proportions of itaconic anhydride and the corresponding alcohol. google.com Another approach involves enzymatic catalysis. Lipases have been used to catalyze the esterification, offering an environmentally friendly route, although this has been more extensively studied for diester synthesis. dntb.gov.ua A notable two-step synthesis involves an initial chemoselective monoesterification of itaconic acid, followed by dehydration of the resulting monoester with acetic anhydride to form linear itaconic anhydrides. rsc.org

Chemoselective Esterification Strategies

The primary challenge in synthesizing this compound is the chemoselective esterification of only one of the two carboxylic acid groups on the itaconic acid molecule. nih.gov Several strategies have been developed to achieve this high selectivity.

Research Findings: The use of specialized heterogeneous catalysts is a key strategy. Hierarchical porous zeolites, such as ZSM-5, have been employed as highly active and reusable catalysts for the selective esterification of itaconic acid with n-butyl alcohol. capes.gov.brdntb.gov.uaacs.org The high selectivity towards this compound is attributed to the catalyst's porous network, which creates diffusion restrictions that prevent the further esterification of the monoester into the diester. capes.gov.br Similarly, a heterogeneous catalyst composed of a bimetallic salt of dodecatungstophosphoric acid supported on mesostructured cellular foam (20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF) was specifically developed for the highly selective preparation of this compound. rsc.orgresearchgate.net

Another successful approach is a two-step synthesis that begins with the chemoselective esterification of itaconic acid with an alcohol, such as ethanol (B145695) or isoamyl alcohol. rsc.org This step has been shown to be high-yielding and can be performed on a large scale, with the resulting monoester being easily purified by a single recrystallization. rsc.org

Minimizing Diester By-product Formation

A direct consequence and primary goal of chemoselective esterification is the minimization of dibutyl itaconate formation.

Research Findings: A highly effective method to suppress diester formation is to control the water content during the reaction. A patented process demonstrates that initiating the esterification in the presence of about 0.1 to 1.0 mole of water per mole of alcohol reactant significantly enhances the monoester yield. google.com By maintaining water in the reaction mixture, the final product can contain approximately 95% monoester with only 3 to 5% diester. google.com In contrast, when water formed during the reaction is continuously removed, such as through azeotropic distillation, the reaction is driven to completion, but this results in a much higher proportion of the diester by-product. google.com

The structural properties of certain catalysts inherently limit diester formation. As mentioned previously, the pore structure of hierarchical zeolites provides a physical constraint that hinders the conversion of the monoester to the diester. capes.gov.br This shape-selective catalysis is a powerful tool for maximizing the yield of this compound.

Purification Techniques for Synthesized this compound

After synthesis, the reaction mixture typically contains the desired this compound, unreacted itaconic acid and n-butanol, the catalyst, and by-products like dibutyl itaconate. A multi-step purification process is therefore necessary to isolate the pure monoester.

Research Findings: A common first step is the removal or neutralization of the acid catalyst. When a homogeneous catalyst like sulfuric acid is used, it can be neutralized. However, complete neutralization can lead to the saponification of the monoester. A specific technique involves carefully neutralizing the reaction product to a narrow pH range of 2.5 to 3.5 (preferably 2.8-3.1). google.com Within this pH range, the conversion of the monoester into a salt is minimized, preventing its loss during subsequent aqueous washing steps, while still preventing ester decomposition during distillation. google.com

Next, the excess alcohol and any water are removed, typically by distillation under reduced pressure (vacuum). google.comcore.ac.uk For example, the mixture can be distilled at a reduced pressure of 10 mm Hg to free it of butyl alcohol. google.com

The final purification of the crude this compound is often achieved through recrystallization. After removing the excess alcohol, the residue can be dissolved in a suitable solvent like benzene (B151609). google.com Upon cooling this solution, any unreacted itaconic acid will precipitate and can be recovered by filtration. google.com The pure this compound can then be obtained from the filtrate. One method describes recrystallizing the residue from a mixture of benzene and heptane. core.ac.uk

Polymerization and Copolymerization of Monobutyl Itaconate

Copolymerization of Monobutyl Itaconate

This compound is frequently copolymerized with other monomers to tailor the properties of the final polymer for specific applications. Its incorporation can enhance colloidal stability and mechanical properties in various polymer systems. researchgate.net

This compound in Acrylic Latex Systems

The inclusion of MBI in acrylic latex systems has been shown to be beneficial. Due to its unsaturated double bonds and anionic carboxyl groups, MBI can improve the colloidal stability and mechanical properties of the latex. researchgate.netresearchgate.net

The presence of MBI in acrylic latex formulations can significantly impact the properties of the resulting latex and films. The carboxylic groups from MBI can be distributed in different ways within the latex particles. Studies have shown that for latexes containing MBI, the carboxylic acid groups tend to concentrate inside the core of the latex particles. epa.gov This distribution affects the stability of the latex, with satisfactory stability being observed in many cases. epa.gov

Furthermore, MBI can act as a plasticizer due to its large molecular volume, which can promote the diffusion of oxygen during stabilization processes. researchgate.net This characteristic, along with its ability to improve stabilization and mechanical properties, makes it a valuable comonomer in acrylic systems. researchgate.netresearchgate.net

In some acrylic latex systems, composite emulsifiers are utilized. For example, a combination of an anionic surfactant like sodium dodecyl sulfonate (SDS) and a nonionic emulsifier such as alkyl polyglycoside (APG) has been used. researchgate.net The ratio and total amount of these emulsifiers are optimized to achieve desired latex properties, including good mechanical and chemical stability. researchgate.net

Copolymerization with Other Monomers

This compound can be copolymerized with a variety of other monomers, including vinyl monomers, to produce polymers with a wide range of properties. google.com

The copolymerization of MBI with vinyl monomers is a common practice to create functional polymers.

Styrene (B11656): Copolymerization of itaconate esters, including those similar in structure to MBI, with styrene has been explored. mdpi.com For instance, di-n-butyl itaconate (DBI), a related compound, has been copolymerized with styrene via nitroxide-mediated polymerization (NMP). mdpi.com These statistical copolymers exhibit a lower glass transition temperature (Tg) compared to polystyrene homopolymer, indicating the successful incorporation of the itaconate monomer. mdpi.com

Methyl Methacrylate (B99206) (MMA): this compound can be copolymerized with methyl methacrylate. google.com Research has also been conducted on the copolymerization of other itaconate derivatives, like di(tri-n-butyltin) itaconate, with MMA. nih.gov The study of reactivity ratios in these systems is crucial for understanding the copolymer composition and tailoring the final polymer properties. nih.gov The free radical copolymerization of itaconic anhydride (B1165640) with MMA has also been investigated, highlighting the versatility of itaconic derivatives in creating copolymers with varying characteristics. researchgate.net

Interactive Data Table: Copolymerization of this compound

The following table summarizes key findings from research on the copolymerization of this compound and related itaconate esters with various monomers.

| Comonomer(s) | Polymerization Method | Key Findings | Reference(s) |

| Diethyl Itaconate (DEI) | Emulsion Polymerization | The use of MBI as a comonomer resulted in a lower molar mass compared to polymerization without a monoester. | helmholtz-berlin.de |

| Butyl Acrylate (B77674) (BA), Methyl Methacrylate (MMA) | Emulsion Polymerization | MBI improves colloidal stability and mechanical properties of the acrylic latex. | researchgate.netresearchgate.net |

| Acrylic Acid (AA) | Emulsion Polymerization | In latexes with MBI, carboxylic groups tend to be concentrated in the particle core. | epa.gov |

| Vinyl Acetate, Ethylene | Emulsion Copolymerization | MBI can be included as a comonomer in the synthesis of vinyl acetate-ethylene latexes. | google.com |

| Styrene | Nitroxide-Mediated Polymerization (NMP) | Copolymerization of di-n-butyl itaconate (DBI) with styrene lowers the glass transition temperature. | mdpi.com |

| Methyl Methacrylate (MMA) | Free Radical Polymerization | This compound can be copolymerized with MMA. | google.com |

Acrylic Acid and Methacrylic Acid

This compound can be copolymerized with acrylic acid and methacrylic acid to produce carboxylated acrylic latexes. google.comresearchgate.net In these emulsion copolymerizations, the distribution of the carboxylic groups from both MBI and acrylic or methacrylic acid can be controlled. For instance, in copolymers with acrylic acid, the carboxylic groups tend to be located on the surface of the latex particles and in the aqueous phase. researchgate.net Conversely, when copolymerized with methacrylic acid, the carboxylic groups are more evenly distributed. researchgate.net

A study detailed the polymerization of a mixture containing 81 grams of β-monobutyl itaconate and 19 grams of acrylic acid at 60°C using benzoyl peroxide as an initiator. google.com The resulting poly(itaconic acid) was obtained after hydrolysis. google.com The inclusion of these acidic comonomers can influence the properties of the final polymer, such as its hydrophilicity and adhesion. researchgate.netresearchgate.net For example, the use of MBI and β-carboxyethyl acrylate as functional monomers in acrylic pressure-sensitive adhesives has been explored to modify their performance. researchgate.net

Di-n-alkyl Itaconates (e.g., Diethyl Itaconate, Dibutyl Itaconate)

Copolymers of this compound and di-n-alkyl itaconates, such as diethyl itaconate (DEI) and dibutyl itaconate (DBI), have been synthesized. helmholtz-berlin.de Emulsion polymerization has been employed to achieve high monomer conversions in these systems. helmholtz-berlin.de One study focused on the copolymerization of a monoester, like MBI, with a diester, maintaining a comonomer ratio of 95:5 (diester:monoester). helmholtz-berlin.de

The reactivity ratios for the copolymerization of various di-n-alkyl itaconates with styrene have been determined, providing insight into the copolymerization behavior of itaconate esters. mdpi.com For instance, in the conventional free radical copolymerization of DBI with styrene at 60°C, the reactivity ratios were found to be rDBI = 0.38 ± 0.02 and rS = 0.40 ± 0.05. mdpi.com This indicates a tendency towards the formation of a random copolymer. The incorporation of DBI can lower the glass transition temperature of the resulting copolymers. mdpi.com

Table 1: Reactivity Ratios of Di-n-alkyl Itaconates with Styrene

| Di-n-alkyl Itaconate (DXI) | rDXI | rStyrene | Polymerization Conditions | Reference |

| Dibutyl Itaconate (DBI) | 0.38 ± 0.02 | 0.40 ± 0.05 | 60°C, Benzene (B151609) | mdpi.com |

| Di-n-alkyl itaconates (n=12, 14, 16) | 0.22–0.28 | 0.19–0.39 | 60°C, Bulk | mdpi.com |

| Di-n-alkyl itaconates (n=18, 22) | 0.42–0.50 | 0.37–0.47 | 60°C, Bulk | mdpi.com |

This table is interactive. You can sort and filter the data.

N,N-diethylacrylamide

The copolymerization of this compound with N,N-diethylacrylamide has been investigated in the context of modifying acrylic latexes. researchgate.net One study explored the influence of MBI and N,N-diethylacrylamide on the properties of acrylic latex. researchgate.net The introduction of these comonomers can affect the hydrophilicity and rheological properties of the resulting polymer. researchgate.net

Hydroxyethyl (B10761427) Methacrylate (HEMA) and other Acrylates

This compound can be copolymerized with 2-hydroxyethyl methacrylate (HEMA) and other acrylates. The resulting copolymers have potential applications in various fields, including the development of photocurable resins for 3D printing. nih.gov In one formulation for a photocurable ink, 2-hydroxyethyl methacrylate was included alongside an itaconic-acid-based poly(ester amide) oligomer. nih.gov

Copolymers of itaconic acid and HEMA have been synthesized via free radical polymerization to create hydrogels. preprints.org These hydrogels exhibit pH-dependent swelling behavior, making them suitable for applications such as controlled release systems. preprints.org

Polysiloxane Modified Epoxy Itaconate

While direct copolymerization of this compound with polysiloxane modified epoxy itaconate is not explicitly detailed, research has been conducted on modifying epoxy resins with itaconic acid and polysiloxanes. researchgate.netresearchgate.net For instance, ABA-type block copolymers with poly(this compound) as the A block and poly(dimethyl siloxane) as the B block have been synthesized. researchgate.net This was achieved through free radical polymerization using a macroinitiator containing PDMS units. researchgate.net The resulting copolymers' structural formulas were confirmed by spectral analysis. researchgate.net

Itaconic Acid-Choline Chloride Deep Eutectic Solvent

The polymerization of itaconic acid can be carried out in a deep eutectic solvent (DES) composed of itaconic acid and choline (B1196258) chloride. mdpi.com This approach can lead to high monomer conversion. In one study, a ternary DES system of choline chloride, itaconic acid, and water was used for the persulfate-initiated free-radical polymerization of itaconic acid, achieving a 96% monomer conversion. mdpi.com While this research focuses on itaconic acid itself, the principles could potentially be applied to the polymerization of its monoesters like this compound.

10-Hydroxyhexylitaconic Acid

Biobased polyvinyls have been synthesized through the free radical aqueous polymerization of itaconic acid and its derivative, 10-hydroxyhexylitaconic acid (10-HHIA). researchgate.netnih.gov In these copolymerizations, potassium peroxodisulfate was used as an initiator. researchgate.netnih.gov Research has shown that the polymerization conversion, yield, and molecular weights of the resulting poly(IA-co-10-HHIA)s decreased as the content of 10-HHIA increased, which is suggested to be due to the steric hindrance of the hydroxyhexyl group. researchgate.netnih.gov

Table 2: Copolymerization of Itaconic Acid (IA) and 10-Hydroxyhexylitaconic Acid (10-HHIA)

| Monomer Feed Ratio (IA/10-HHIA) | Conversion (%) | Isolated Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 200/0 | 95 | 85 | 12,500 | 16,100 | 1.29 |

| 160/40 | 78 | 69 | 10,200 | 12,500 | 1.23 |

| 100/100 | 65 | 58 | 8,700 | 10,500 | 1.21 |

| 0/200 | 45 | 40 | 6,500 | 7,150 | 1.10 |

Data sourced from a study on the synthesis and thermal characterization of poly(IA-co-10-HHIA)s. nih.gov This table is interactive.

3 Block Copolymerization with this compound

Block copolymers are macromolecules composed of two or more different polymer chains, or "blocks," linked together. In the context of this compound (MBI), block copolymerization allows for the creation of materials that combine the properties of poly(this compound) (PMBI) with those of other polymers. This can lead to materials with tailored characteristics, such as specific thermal properties or surface behaviors.

1 ABA Type Block Copolymers

ABA triblock copolymers consist of a central "B" block chemically linked to two flanking "A" blocks. Research has been conducted on the synthesis of ABA type block copolymers where poly(this compound) serves as the "A" block. researchgate.netukim.mkorcid.orgbg.ac.rsulakbim.gov.trukim.mk

In one approach, poly(this compound) (PMBI) and poly(monocyclohexyl itaconate) (PMCHI) were first synthesized through free radical polymerization using tert-butyl hydroperoxide as an initiator. researchgate.netresearchgate.net Subsequently, these were used to form ABA type block copolymers where the A block is PMBI or PMCHI and the B block is poly(dimethylsiloxane) (PDMS). researchgate.netresearchgate.net This synthesis was achieved via free radical polymerization utilizing a macroinitiator containing PDMS units, specifically a diperoxycarbamate. researchgate.net The resulting structures were confirmed by spectral analysis. researchgate.net However, the molecular weights of these copolymers were not high, which resulted in relatively poor mechanical and physical properties. researchgate.netresearchgate.net

The synthesis of ABA-type triblock copolymers can be achieved through several methods, including sequential monomer addition, the synthesis of an AB-type diblock followed by a coupling reaction, or by using a bi-functional initiator that promotes bidirectional chain growth. mdpi.com For instance, the synthesis of poly(styrene)-b-poly(butadiene)-b-poly(styrene) (SBS) and poly(methyl methacrylate)-b-poly(butadiene)-b-poly(methyl methacrylate) (MBM) triblock copolymers has been demonstrated using telechelic poly(butadiene) as a difunctional macroinitiator for atom transfer radical polymerization (ATRP). caltech.edu

2 Poly(dimethylsiloxane) Integration

Poly(dimethylsiloxane) (PDMS) is a silicon-based organic polymer known for its flexibility, thermal stability, and biocompatibility. Integrating PDMS into copolymers with this compound can yield materials with a unique combination of properties.

ABA type block copolymers with poly(this compound) (PMBI) as the 'A' block and poly(dimethylsiloxane) (PDMS) as the 'B' block have been synthesized. researchgate.netukim.mkorcid.orgbg.ac.rsulakbim.gov.trukim.mkresearchgate.netresearchgate.net This was accomplished by using a PDMS-containing macroinitiator in a free radical polymerization process. researchgate.netresearchgate.net The incorporation of PDMS was confirmed through spectroscopic methods. researchgate.net The amount of PDMS integrated into the triblock copolymers has been shown to vary, with some studies reporting a range from 4 mol % upwards. researchgate.net

The properties of such copolymers are influenced by the PDMS content. For example, in poly(α-methylstyrene)–poly(dimethylsiloxane) block copolymers, compositions with high siloxane content exhibited elastomeric properties due to a two-phase morphology. researchgate.net Similarly, the thermal characteristics of poly(dimethylsiloxane)-b-poly(2-vinylpyridine) copolymers show two distinct glass transition temperatures, indicating the different flexibility of the PDMS and poly(2-vinylpyridine) segments. mdpi.com

Table 1: Synthesis and Properties of PMBI-PDMS ABA Block Copolymers

| Property | Description | Reference |

|---|---|---|

| Synthesis Method | Free radical polymerization using a diperoxycarbamate macroinitiator containing PDMS units. | researchgate.netresearchgate.net |

| A Block | Poly(this compound) (PMBI) | researchgate.net |

| B Block | Poly(dimethylsiloxane) (PDMS) | researchgate.net |

| PDMS Content | Varied, with examples showing incorporation from 4 mol %. | researchgate.net |

| Molecular Weight | Generally reported as not high. | researchgate.netresearchgate.net |

| Mechanical Properties | Described as rather poor due to low molecular weights. | researchgate.netresearchgate.net |

| Structural Confirmation | Confirmed by spectral analysis. | researchgate.net |

4 Graft Copolymerization involving Itaconic Acid Derivatives

Graft copolymerization is a technique used to modify the properties of a polymer by chemically attaching branches (grafts) of a different polymer to the main polymer chain (backbone). This method is effective for introducing new functionalities to a polymer.

Itaconic acid and its derivatives, including this compound, have been successfully grafted onto various polymer backbones. researchgate.netuchile.cl For example, an ethylene-propylene copolymer (EPR) was functionalized by melt grafting with itaconic acid, monomethyl itaconate, and dimethyl itaconate using dicumyl peroxide as a radical initiator. researchgate.netuchile.cl The grafting reaction was performed in a Brabender-Plasticorder at 180 °C. researchgate.netuchile.cl The presence of the grafted monomers was confirmed by Fourier transform infrared spectroscopy (FTIR). researchgate.netuchile.cl The degree of grafting achieved was 1.1% for itaconic acid, 1.2% for monomethyl itaconate, and 2.5% for dimethyl itaconate by weight of the EPR. uchile.cl This modification led to an increase in the polarity of the EPR. researchgate.netuchile.cl

In another study, poly(styrene-b-ethylene-butylene-b-styrene) (SEBS) was grafted with 2.6 wt. % of itaconic acid in a reactive melt-mixing process. researchgate.netmdpi.com The resulting SEBS-g-IA composites showed improved mechanical properties, with an increase in Young's modulus of up to 80% compared to the neat polymer, which was attributed to better dispersion and compatibility with a filler. researchgate.net The grafting of itaconic acid also led to increased dielectric permittivity, indicating enhanced polarity. researchgate.net

Graft copolymerization of itaconic acid has also been performed on natural polymers like sodium alginate using a cerium(IV) ammonium (B1175870) nitrate/nitric acid redox system via free radical polymerization. researchgate.net

Table 2: Grafting of Itaconic Acid Derivatives onto Ethylene-Propylene Copolymer (EPR)

| Monomer | Initiator | Reaction Temperature | Degree of Grafting (wt. %) | Reference |

|---|---|---|---|---|

| Itaconic Acid | Dicumyl Peroxide | 180 °C | 1.1 | uchile.cl |

| Monomethyl Itaconate | Dicumyl Peroxide | 180 °C | 1.2 | uchile.cl |

| Dimethyl Itaconate | Dicumyl Peroxide | 180 °C | 2.5 | uchile.cl |

5 Polymerization Mechanisms and Kinetics in Copolymer Systems

The polymerization behavior of this compound, particularly in copolymer systems, is governed by specific mechanisms and kinetic parameters. Understanding these is crucial for controlling the polymerization process and the final properties of the copolymer.

1 Free Radical Polymerization

Free radical polymerization is a common method for synthesizing polymers from vinyl monomers like this compound. The process involves initiation, propagation, and termination steps.

The kinetics of free radical copolymerization of itaconate esters have been studied with various comonomers. For instance, the copolymerization of di-n-butyl itaconate (DBI) with styrene has been investigated, with reported reactivity ratios of rDBI = 0.38 ± 0.02 and rS = 0.40 ± 0.05 in benzene at 60 °C. mdpi.com Reactivity ratios indicate the relative tendency of a monomer to react with a growing polymer chain ending in the same or the other monomer. Values close to each other, as in this case, suggest a tendency towards random copolymerization. scielo.org

The homopolymerization of itaconic acid derivatives often proceeds sluggishly and results in low molar masses and conversions. d-nb.info For example, the bulk polymerization of this compound at 60°C with 0.5% benzoyl peroxide was about 70% complete in two hours, whereas dimethyl itaconate was only about 11% polymerized under the same conditions. google.com The polymerization rate of itaconic acid can be significantly influenced by factors such as the solvent's dielectric constant and pressure. d-nb.info

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT), have been employed to overcome the challenges associated with the free radical polymerization of itaconic acid derivatives, allowing for the synthesis of homopolymers with high molar masses and narrower polydispersity indices. d-nb.inforesearchgate.net

2 Emulsion Polymerization Challenges and Solutions

Emulsion polymerization is a type of radical polymerization that is frequently used to produce polymer dispersions in water. While it offers advantages such as good heat transfer and low viscosity, the emulsion polymerization of itaconic acid and its esters, including this compound, presents specific challenges.

A primary challenge is the often slow polymerization rate and lower monomer conversions compared to conventional monomers like acrylates. engconfintl.org This can be attributed to the low propagation rate, unfavorable reactivity ratios, and potential depropagation processes. researchgate.net The water solubility of the monomer also plays a crucial role; for instance, monoesters with shorter alkyl chains like monoethyl itaconate have high water solubility, which can be unsuitable for certain emulsion polymerization systems. helmholtz-berlin.de

To address these challenges, several strategies have been explored. One approach is to use a seeded semibatch emulsion polymerization process, which has been shown to improve the incorporation of biobased dibutyl itaconate in copolymers with methyl methacrylate and butyl acrylate at different temperatures. researchgate.net The use of this compound (MBI) as a comonomer in acrylic latex formulations has been shown to improve colloidal stability and mechanical properties. researchgate.net This is attributed to the presence of both unsaturated double bonds for polymerization and anionic carboxyl groups that aid in stabilization. researchgate.net

By carefully selecting emulsifiers and optimizing reaction conditions, it is possible to achieve high monomer conversions. Recent studies have demonstrated the successful emulsion polymerization of itaconic acid esters with residual monomer content of less than 1%. researchgate.nethelmholtz-berlin.de

Reactivity Ratios in Copolymerization

The copolymerization of this compound (MBI) with other vinyl monomers is a significant area of study, as it allows for the tailoring of polymer properties. Reactivity ratios (r) are crucial parameters in copolymerization, as they describe the relative reactivity of a propagating radical toward its own monomer versus the comonomer. For a copolymerization involving two monomers, M1 and M2, the reactivity ratios are defined as:

r1 = k11/k12 : the ratio of the rate constant for the addition of M1 to a propagating chain ending in M1 (k11) to the rate constant for the addition of M2 to a propagating chain ending in M1 (k12).

r2 = k22/k21 : the ratio of the rate constant for the addition of M2 to a propagating chain ending in M2 (k22) to the rate constant for the addition of M1 to a propagating chain ending in M2 (k21).

These ratios determine the composition of the resulting copolymer. If r1 > 1, the radical prefers to add its own monomer. If r1 < 1, it prefers to add the comonomer. If r1 = 1, both monomers add at the same rate. When the product of the reactivity ratios, r1r2, is equal to 1, an ideal random copolymer is formed. If r1r2 is less than 1, there is a tendency toward alternation, and if r1r2 is greater than 1, there is a tendency toward block copolymerization.

Several studies have investigated the reactivity ratios of itaconate esters with various comonomers. For instance, in the copolymerization of di-n-butyl itaconate (DBI), a related diester, with styrene (S), the reactivity ratios were found to be rDBI = 0.38 ± 0.02 and rS = 0.40 ± 0.05. mdpi.com The product of these ratios (rDBI * rS = 0.152) suggests a tendency for alternation in the copolymer chain. mdpi.comscielo.org Similar trends have been observed for other di-n-alkyl itaconates copolymerized with styrene. mdpi.com For example, copolymerization of di-n-alkyl itaconates (with alkyl chains of 12, 14, and 16 carbons) with styrene yielded reactivity ratios in the range of 0.22 to 0.28 for the itaconate and 0.19 to 0.39 for styrene. scielo.org

In the case of copolymerization with methyl methacrylate (MMA), the reactivity ratios for di-n-butyl itaconate were determined to be rDBI = 0.717 ± 0.11 and rMMA = 1.329 ± 0.09. kpi.ua These values indicate that the MMA radical prefers to add to another MMA monomer, while the DBI radical has a slightly lower tendency to add to another DBI monomer. Based on these reactivity ratios, the Alfrey-Price Q-e values, which describe the general reactivity and polarity of monomers, were calculated for DBI as Q = 0.61 and e = 0.62. kpi.ua

The reactivity of itaconic acid and its derivatives is influenced by pH. The dianion of itaconic acid, present at neutral or basic conditions, does not homopolymerize but can copolymerize. uni-freiburg.de At a low pH, where itaconic acid is not dissociated, it can lead to an excess of itaconic acid units in copolymers with acrylonitrile (B1666552). uni-freiburg.de

Interactive Data Table: Reactivity Ratios of Itaconate Esters with Comonomers

| Itaconate Monomer (M1) | Comonomer (M2) | r1 | r2 | r1 * r2 | System Tendency |

| Di-n-butyl itaconate (DBI) | Styrene (S) | 0.38 | 0.40 | 0.152 | Alternating |

| Di-n-alkyl itaconates (C12-C16) | Styrene (S) | 0.22-0.28 | 0.19-0.39 | <1 | Alternating |

| Di-n-butyl itaconate (DBI) | Methyl Methacrylate (MMA) | 0.717 | 1.329 | 0.953 | Close to Ideal |

Depropagation Effects

Depropagation, or the reverse of the propagation step in polymerization, can significantly impact the polymerization of itaconate esters. nih.gov This phenomenon becomes more pronounced as the polymerization temperature approaches the ceiling temperature (Tc) of the monomer. The ceiling temperature is the temperature at which the rate of propagation equals the rate of depropagation. For itaconate esters, the ceiling temperature is relatively low, around 110 °C. nih.gov

Even at temperatures below 100 °C, depropagation can have a considerable effect on the radical polymerization kinetics of itaconates, leading to a significant reduction in the propagation rate. nih.gov The bulky groups surrounding the vinyl functionality in itaconate esters hinder radical propagation, contributing to lower propagation (kp) and termination (kt) rate coefficients compared to common monomers like methacrylates. nih.gov This steric hindrance, coupled with depropagation, presents challenges in achieving high monomer conversion and controlling polymer characteristics. nih.gov

For example, in the solution polymerization of dibutyl itaconate, the depropagation effect was analyzed, and it was found that the effective propagation rate coefficient was optimal around 65 °C. nih.gov The steric hindrance at the reactive center is a likely cause for the different kinetics observed in the polymerization of methyl methacrylate/butyl acrylate in the presence of a dialkyl itaconate. nih.gov

Chain Transfer Mechanisms

Chain transfer is a reaction in which the activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. rubbernews.com This process can lead to the termination of one polymer chain and the initiation of another, thereby controlling the molecular weight of the resulting polymer. rubbernews.com In the polymerization of itaconic acid and its derivatives, chain transfer reactions are known to occur and can influence the final polymer structure. mdpi.comresearchgate.net

The use of controlled radical polymerization (CRP) techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, has been explored to better control the polymerization of itaconates. researchgate.netuq.edu.aunih.gov RAFT polymerization employs chain transfer agents to mediate the reaction, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrower polydispersity indices. researchgate.netuq.edu.au For instance, the RAFT polymerization of dibutyl itaconate has been successfully carried out using various RAFT agents, yielding polymers with number average molecular weights ranging from 9,000 to 92,000 g/mol . uq.edu.au However, even with CRP techniques, chain transfer reactions can still occur, especially at higher temperatures, leading to deviations from ideal living polymerization behavior. mdpi.com

Post-Polymerization Modification of this compound Polymers

Polymers derived from this compound possess reactive functional groups that can be chemically altered after polymerization. This post-polymerization modification allows for the introduction of new functionalities and the tailoring of polymer properties for specific applications. researchgate.netfrontiersin.org

One of the most common modifications is the hydrolysis of the ester groups in poly(monoalkyl itaconates) to yield poly(itaconic acid). google.com This hydrolysis is reported to be surprisingly rapid and straightforward. google.com The resulting poly(itaconic acid) is water-soluble, even at an acidic pH, which is a desirable property for applications such as detergent aids. google.com

The double bond present in the itaconate repeating unit is also a site for post-polymerization modification. researchgate.netfrontiersin.org Aza-Michael addition is a common reaction used to add secondary amines to the C=C bond of the itaconate moiety in polyesters. frontiersin.org This modification can alter properties like the glass transition temperature, biodegradability, and polarity of the polymer. frontiersin.orgnih.gov However, this reaction can be slow due to the formation of a less reactive mesaconate regioisomer. frontiersin.org The use of catalysts, such as iodine on acidic alumina, has been shown to effectively catalyze the aza-Michael addition, significantly reducing the reaction time. frontiersin.orgnih.gov

Furthermore, polymers containing itaconic anhydride units, which can be derived from itaconate polymers, can undergo post-modification reactions with nucleophiles like amines and alcohols. google.com This provides a versatile platform for creating a wide range of functional polymers.

Advanced Materials Science Applications of Monobutyl Itaconate Polymers

Coatings and Adhesives

The incorporation of monobutyl itaconate into polymer backbones has led to significant advancements in coatings and adhesives. The presence of both a bulky butyl group and a polar carboxyl group allows MBI to act as a functional monomer that can modify properties such as adhesion, water resistance, and mechanical strength.

In the formulation of acrylic pressure-sensitive adhesives (PSAs), this compound serves as a functional comonomer, offering distinct advantages over traditionally used acids like methacrylic acid (MAA). researchgate.net When incorporated into acrylic PSA latexes, the larger molecular volume of MBI imparts a plasticizing effect on the polymer. researchgate.net

Research comparing MBI with other carboxylic monomers in n-butyl acrylate-based PSAs reveals its significant impact on the final properties of the adhesive. researchgate.net Due to its lower water solubility compared to monomers like MAA, MBI leads to larger latex particle sizes. researchgate.net A key advantage of using MBI is the enhanced water resistance of the resulting PSA film. researchgate.netresearchgate.net However, this can be associated with a trade-off in thermal stability, where polymers containing MBI may show lower thermal stability compared to those with MAA. researchgate.netresearchgate.net The adhesive properties, such as tack, peel strength, and shear strength, are carefully balanced by the inclusion of MBI.

Table 1: Comparative Properties of Acrylic PSAs with Different Carboxylic Monomers researchgate.net An interactive data table comparing key performance indicators of Pressure-Sensitive Adhesives formulated with this compound (MBI), Methacrylic Acid (MAA), and β-Carboxyethyl Acrylate (B77674) (β-CEA).

| Property | MBI-based PSA | MAA-based PSA | β-CEA-based PSA |

| Latex Particle Size | Largest | Intermediate | Smallest |

| Water Resistance | Best | Good | Fair |

| Thermal Stability | Lower | Highest | Intermediate |

| Gel Content | Lower | Intermediate | Highest |

This compound and its parent compound, itaconic acid, are valuable components in the synthesis of waterborne UV curable resins, which are sought after for their low volatile organic compound (VOC) emissions. mdpi.com These resins are used in coatings, inks, and for applications like 3D printing. google.comsciengine.com The incorporation of itaconate moieties into polyester (B1180765) or polyurethane backbones introduces photocurable active double bonds. google.comd-nb.info

Upon exposure to UV radiation in the presence of a photoinitiator, these double bonds crosslink, rapidly curing the liquid resin into a solid film. google.comd-nb.info The presence of polar carboxyl and ester groups from the itaconate structure can improve the adhesion of the cured coating to various substrates. google.com Research on itaconic acid-based unsaturated polyesters shows that the final mechanical properties of the UV-cured material, such as tensile strength and glass transition temperature (Tg), can be effectively tuned by adjusting the itaconate content in the polymer. sciengine.comd-nb.info For example, UV-curable resins based on itaconic acid have achieved tensile strengths of up to 35.3 MPa. sciengine.com The cured films exhibit good hardness and solvent resistance, making them suitable for protective coatings. google.com

The push for sustainable alternatives to petroleum-based products has driven research into bio-based elastomers. Itaconate esters, including dibutyl itaconate (a related diester), have been successfully used to create bio-based rubber with impressive mechanical properties. researchgate.netmdpi.com Emulsion copolymerization of itaconate esters with monomers like butadiene results in elastomers that can serve as a green alternative to conventional synthetic rubbers such as styrene-butadiene rubber (SBR). mdpi.com

These itaconate-based elastomers, when reinforced with fillers like silica (B1680970) or carbon black, exhibit excellent performance characteristics. mdpi.com Research has demonstrated that these materials can achieve high tensile strength and elongation at break, properties that are critical for many engineering applications, including tires, belts, and vibration-damping components. researchgate.netmdpi.com For instance, silica-reinforced poly(dibutyl itaconate-co-butadiene) has been shown to reach a tensile strength of over 18 MPa with an elongation at break exceeding 400%. mdpi.com The polarity introduced by the itaconate ester groups can also lead to strong interactions with fillers, enhancing reinforcement and improving properties like abrasion and oil resistance. researchgate.net

Table 2: Mechanical Properties of Itaconate-Based Elastomer vs. Styrene-Butadiene Rubber (SBR) mdpi.com An interactive data table comparing the mechanical performance of a bio-based rubber formulated with an itaconate ester to that of traditional Styrene-Butadiene Rubber.

| Mechanical Property | Itaconate-Based Rubber (PDBIB60 with Silica) | Styrene-Butadiene Rubber (SBR 1502 with Silica) |

| Tensile Strength (MPa) | > 18 | ~ 17 |

| Elongation at Break (%) | > 400 | ~ 350 |

| Toughness (MJ m⁻³) | ~ 38 | ~ 30 |

Biomaterials and Tissue Engineering

The biocompatibility and chemical versatility of itaconate-based polymers make them excellent candidates for advanced biomedical applications. They can be engineered to create scaffolds that support tissue growth and hydrogels that respond to physiological stimuli.

In tissue engineering, synthetic scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue. mdpi.com Ideal scaffolds must be biocompatible, possess appropriate mechanical strength, and have interconnected porosity. mdpi.com Polyesters incorporating itaconic acid or its derivatives like this compound are being developed for this purpose. nih.govresearchgate.net

These itaconate-containing polymers can be processed into various forms, including porous scaffolds, injectable materials, and coatings for medical implants. nih.gov The double bond in the itaconate unit allows for post-synthesis modification, such as UV crosslinking, which can be used to create hydrogel bio-inks for 3D printing of custom-designed scaffolds. researchgate.netresearchgate.net Incorporating itaconate-based polymers into composite scaffolds, for example with hydroxyapatite, has been shown to significantly enhance the mechanical properties of the scaffold, making it more suitable for bone tissue engineering applications. researchgate.netresearchgate.net A modified composite scaffold containing hyperbranched polyitaconic acid demonstrated higher mechanical strength (0.56 MPa) compared to a chitosan/hydroxyapatite scaffold alone (0.31 MPa). researchgate.net

Thermo-sensitive hydrogels are "smart" materials that undergo a reversible volume phase transition in response to temperature changes. mdpi.com This property is highly valuable for applications like controlled drug delivery and cell sheet engineering. researchgate.nettandfonline.com Copolymers of N-isopropylacrylamide (NIPAAm) are well-known for exhibiting this behavior, with a distinct lower critical solution temperature (LCST) around 32°C. researchgate.net

By copolymerizing NIPAAm with monomers like this compound (MBuI), hydrogels with dual temperature and pH sensitivity can be created. researchgate.net The incorporation of MBuI into the polymer network influences the hydrogel's properties. The presence of the carboxylic acid group from MBuI introduces pH sensitivity, while its hydrophobic butyl group can affect the LCST. researchgate.net Studies on copolymers of NIPAAm and various monoalkyl itaconates have shown that the coil-to-globule transition, which dictates the hydrogel's swelling and shrinking, is dependent on both the pH and the specific composition of the polymer. researchgate.net This tunability allows for the design of hydrogels that can release a therapeutic agent in response to specific physiological cues, such as the temperature and pH of a target tissue. mdpi.comtandfonline.com

Enzyme-Polymer Nanoparticles

The integration of enzymes with polymer nanoparticles creates robust biocatalytic systems with enhanced stability and reusability, crucial for industrial applications. While the direct use of this compound in creating enzyme-polymer nanoparticles is an emerging area, the principles of using itaconate derivatives are well-established. Polymers containing itaconic acid or its esters can be used to encapsulate or covalently bind enzymes. acs.orgscience.gov

For instance, copolymers with reactive groups, such as those derived from itaconic anhydride (B1165640), are used to immobilize enzymes through the reaction of the enzyme's surface amine groups with the anhydride moieties in the polymer. researchgate.net Research on similar systems, such as thermoresponsive copolymers of poly(N,N-diethylacrylamide-co-glycidyl methacrylate), has shown successful conjugation with enzymes like α-chymotrypsin, leading to the formation of enzyme-polymer nanoparticles (EPNPs) around 57 nm in size. researchgate.netresearchgate.net These EPNPs exhibit enhanced pH and thermal stability compared to the native enzyme. researchgate.netresearchgate.net Given that MBI provides both a polymerizable backbone and a carboxylic acid group for further functionalization, it represents a promising monomer for developing next-generation EPNPs for applications in biosensing and biocatalysis.

Functional Polymeric Materials

The versatility of this compound allows for its incorporation into a variety of functional polymeric materials, where its specific chemical features are harnessed to create responsive and high-performance systems.

Thermo-Responsive Polymers

Thermo-responsive polymers, which undergo a phase transition in response to temperature changes, are valuable in fields like drug delivery and smart coatings. This compound can be copolymerized with monomers like N,N-diethylacrylamide (PDEAAm) to create thermo-sensitive materials. researchgate.net The inclusion of MBI in the polymer structure can influence the lower critical solution temperature (LCST), the point at which the polymer becomes insoluble in water upon heating.

Polymeric Fluorosurfactants

Polymeric fluorosurfactants are specialty chemicals that significantly reduce the surface tension of liquids, even at very low concentrations. They are used as wetting and leveling agents in coatings and other formulations. While direct synthesis of fluorosurfactants from MBI is not extensively documented in readily available literature, the general approach involves incorporating fluorine-containing monomers into a polymer backbone alongside other functional monomers. researchgate.netgoogle.com

Novel water-insoluble polymeric fluorosurfactants have been synthesized by esterifying copolymers of monomers like hydroxyethyl (B10761427) methacrylate (B99206) (HEMA), methyl methacrylate (MMA), and various acrylates with fluorinated acids. researchgate.netresearchgate.net Given that MBI is an acrylic-type monomer, it could be integrated into such copolymer systems. Its carboxylic acid group could serve as a site for post-polymerization modification with a fluorinated alcohol, or it could be copolymerized with fluorinated acrylate monomers to create a polymeric fluorosurfactant. These surfactants are valued for imparting desirable flow and wetting properties to resin systems like epoxy and alkyd paints. researchgate.netresearchgate.net

pH-Responsive Drug Release Systems

The free carboxylic acid group on the this compound molecule makes it an ideal component for creating pH-responsive polymers, particularly for drug delivery applications. nih.govmdpi.com These polymers remain collapsed in acidic environments, such as the stomach, protecting the encapsulated drug. As they move to the more neutral or alkaline pH of the intestine, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains. This causes the polymer network to swell and release the drug in a controlled manner. nih.govnih.gov

Hydrogels made from poly(itaconic acid) grafted with poly(ethylene glycol) (PEG) demonstrate this behavior effectively. nih.govnih.gov They show minimal swelling at a low pH of 1.2 but swell significantly as the pH increases towards 7.4. csic.es MBI can be used to create similar systems, where it is copolymerized with other monomers to form hydrogels. csic.esmdpi.com The balance between the hydrophobic butyl group and the ionizable carboxyl group in MBI allows for precise control over the swelling behavior and drug release kinetics of the resulting hydrogel.

| Hydrogel Composition | Swelling Ratio at pH 2.2 (g water/g hydrogel) | Swelling Ratio at pH 7.4 (g water/g hydrogel) | Reference |

|---|---|---|---|

| Poly(HEMA-PEG5MEM-IA) | 0.45 | 1.97 | csic.es |

| Poly(HEMA-PEG9MEM-IA) | 0.93 | 2.64 | csic.es |

Film-Forming Agents

Polymers containing this compound are effective film-forming agents used in coatings, adhesives, and imaging elements. google.compaintsandcoatingsexpert.comjustia.com The incorporation of MBI into acrylic latex formulations can enhance properties such as water resistance. When used in pressure-sensitive adhesives, latexes prepared with MBI showed superior water resistance compared to those made with other carboxylic monomers like methacrylic acid (MAA). researchgate.netresearchgate.net

The film-forming properties are attributed to the ability of the polymer chains to coalesce into a continuous film as the solvent evaporates. MBI's structure, with its butyl group, can act as a plasticizer, improving the flexibility and film-forming capabilities of the polymer. researchgate.net Patents describe the use of MBI in curable film-forming compositions for coatings and as a component in binders for imaging elements, highlighting its versatility in these applications. google.comgoogleapis.com

Incorporation of this compound in Cross-linked Polymer Systems

This compound is a valuable comonomer for creating cross-linked polymer systems, which have enhanced mechanical strength and thermal stability. The presence of both a polymerizable double bond and a carboxylic acid group allows MBI to participate in cross-linking in multiple ways. It can be copolymerized with multifunctional monomers or the carboxylic acid group can be used for post-polymerization cross-linking reactions.

In the context of acrylic pressure-sensitive adhesives, the incorporation of MBI influences the gel content, which is a measure of the degree of cross-linking. researchgate.net While in some studies, MBI-containing polymers showed lower gel content compared to those with other acidic monomers, its presence significantly improved other properties like water resistance. researchgate.net The bulky nature of the MBI monomer can influence polymerization kinetics and network formation. By selecting appropriate comonomers and cross-linking agents, polymers containing MBI can be formulated into robust networks for high-performance adhesives and coatings. researchgate.net

| Carboxylic Monomer | Latex Particle Size (nm) | Water Resistance | Relative Gel Content | Reference |

|---|---|---|---|---|

| This compound (MBI) | ~180 | Best | Lowest | researchgate.net |

| Methacrylic Acid (MAA) | ~165 | Intermediate | Intermediate | researchgate.net |

| β-Carboxyethyl Acrylate (β-CEA) | ~150 | Lowest | Highest | researchgate.net |

Impact on Mechanical Properties

The incorporation of this compound (MBI) as a comonomer in polymer synthesis has a notable impact on the mechanical characteristics of the resulting materials. Due to its molecular structure, which includes a single butyl ester group, MBI can impart a plasticizing effect on the polymer matrix. researchgate.net This plasticization generally leads to increased flexibility and can influence properties such as tensile strength and elongation.

The large molecular volume of MBI contributes to this plasticizing effect, which can be beneficial in applications requiring less rigid materials. researchgate.net For instance, in the context of pressure-sensitive adhesives, the introduction of MBI can modify the final mechanical response of the adhesive film. While it may lead to a decrease in tensile strength compared to polymers formulated with other acidic monomers, it can concurrently enhance other desirable properties.

Research on itaconate esters, a class of compounds to which MBI belongs, provides further insight. Studies on copolymers containing itaconate esters have shown a general trend where their inclusion leads to lower tensile strength and Young's modulus but significantly higher elongation at break. nih.gov This trade-off is a key consideration in designing polymers for specific mechanical duties. For example, elastomers formulated with itaconate esters have demonstrated high elongation at break, reaching over 300%, coupled with substantial tensile strength, indicating their suitability for applications requiring high-temperature oil resistance. mdpi.com The specific impact of MBI is also observed in advanced materials like carbon fiber precursors, where its presence influences the properties of polyacrylonitrile (B21495) (PAN) terpolymers. researchgate.net

Table 1: Influence of this compound on Polymer Mechanical Properties

| Mechanical Property | Impact of this compound Incorporation | Research Finding Summary |

|---|---|---|

| Plasticization | Introduces a plasticizing effect. | The large molecular volume of MBI has a plasticizing effect on the polymer. researchgate.net |

| Tensile Strength | May be reduced compared to other functional monomers. | Films containing itaconate esters often display lower tensile strength. nih.gov |

| Elongation at Break | Generally increased, leading to greater flexibility. | Copolymers with itaconate esters show higher elongation at break. nih.gov |

| Young's Modulus | Tends to decrease. | The Young's modulus for films with itaconate esters is typically lower than reference films. nih.gov |

Enhancement of Polymer Performance

This compound serves as a functional monomer that enhances various performance aspects of polymers, particularly in emulsion systems and specialized applications. Its chemical structure, featuring both an unsaturated double bond and an anionic carboxyl group, allows it to improve properties such as colloidal stability, water resistance, and thermal behavior. researchgate.net

In emulsion polymerization, MBI is employed to enhance the colloidal stability of latex systems. researchgate.net The presence of the carboxyl group contributes to the electrostatic stabilization of the polymer particles. Furthermore, latex films prepared with this compound have demonstrated superior water resistance when compared to those made with other common carboxylic monomers like methacrylic acid. researchgate.net This enhancement is valuable for applications such as coatings and adhesives that require durability in the presence of moisture.

The performance of pressure-sensitive adhesives (PSAs) can be tailored by incorporating MBI. researchgate.net While it may affect the thermal stability—polymers with MBI can show lower thermal stability compared to those with methacrylic acid or β-carboxyethyl acrylate—it provides a unique balance of other properties, including improved water resistance. researchgate.net In the field of advanced composites, MBI is used as a comonomer in the synthesis of poly(acrylonitrile-co-monobutyl itaconate) which are precursors for carbon fibers. The incorporation of MBI promotes the thermal stabilization reaction, a critical step that dictates the quality of the final carbon fibers. researchgate.net

Table 2: Performance Enhancements from this compound in Polymers

| Performance Metric | Enhancement Provided by this compound | Application Context |

|---|---|---|

| Colloidal Stability | Improved stability in emulsion polymerization systems. researchgate.net | Production of latexes for adhesives and coatings. researchgate.net |

| Water Resistance | Latex films show enhanced resistance to water. researchgate.net | Durable coatings and pressure-sensitive adhesives. researchgate.net |

| Thermal Stabilization | Promotes stabilization reactions in certain copolymers. researchgate.net | Synthesis of polyacrylonitrile precursors for carbon fibers. researchgate.net |

| Adhesive Properties | Modifies adhesive characteristics of pressure-sensitive adhesives. researchgate.net | Formulation of specialized adhesives. researchgate.net |

Computational and Theoretical Studies of Monobutyl Itaconate

Molecular Modeling and Simulation of Monobutyl Itaconate Systems

Molecular modeling and simulation techniques are employed to investigate the dynamic behavior and interactions of this compound in various chemical environments. These computational methods allow for the exploration of complex systems that can be challenging to study experimentally.

One area of application is in understanding the partitioning of this compound between different phases, such as in emulsion polymerization systems. researchgate.net For instance, molecular modeling can be used to visualize and quantify the interactions between this compound and other monomers, like butyl acrylate (B77674), as well as its interaction with water. researchgate.net These models can help explain the partitioning behavior of this compound, which is crucial for controlling polymerization kinetics and the final properties of the resulting polymer. researchgate.net